2-(4-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE
Overview
Description
2-(4-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenoxy group, a nitrobenzenesulfonyl group, and a thiazolyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenyl acetate. This intermediate is then reacted with 5-(4-nitrobenzenesulfonyl)-1,3-thiazole-2-amine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution reagents: Nitric acid, halogens (chlorine, bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the nitro group can produce 4-aminobenzenesulfonyl derivatives .
Scientific Research Applications
2-(4-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrobenzenesulfonyl group is known to interact with nucleophilic sites, while the thiazolyl group can form hydrogen bonds with target proteins, affecting their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a nitro group.
2-(4-Methoxyphenoxy) propionic acid: Lacks the thiazolyl and nitrobenzenesulfonyl groups
Uniqueness
2-(4-METHOXYPHENOXY)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrobenzenesulfonyl and thiazolyl groups allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S2/c1-27-13-4-6-14(7-5-13)28-11-16(22)20-18-19-10-17(29-18)30(25,26)15-8-2-12(3-9-15)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKONHKGHPQIOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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